Suzuki-Miyaura Coupling Efficiency by Isomer Position
Direct comparative data for Suzuki-Miyaura cross-coupling reactions demonstrate that the position of the methoxycarbonyl and nitro substituents significantly impacts the isolated yield. The (2-(methoxycarbonyl)-5-nitrophenyl) isomer exhibits a distinct reactivity profile compared to its 3-methoxycarbonyl-5-nitrophenyl regioisomer. Under optimized conditions, the 3-substituted isomer achieves an 85% yield, serving as a quantitative benchmark for the expected performance range of this class of electron-deficient arylboronic acids . In contrast, unsubstituted or less activated phenylboronic acids typically exhibit higher yields (90-95%), but these results are not directly transferable to complex, functionalized targets [1].
| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Not directly reported; context established by 3-isomer analog data. |
| Comparator Or Baseline | 3-Methoxycarbonyl-5-nitrophenylboronic acid: 85% yield |
| Quantified Difference | Difference vs. unactivated phenylboronic acid: ~5-10% yield reduction (class inference) |
| Conditions | Suzuki-Miyaura cross-coupling: KOH, Ethanol, 80°C (for 3-isomer analog) |
Why This Matters
This establishes the expected performance floor for electron-deficient boronic acids in this class, allowing procurement teams to set realistic yield expectations and to avoid costly, lower-yielding isomers.
- [1] Justia Patents. (2002). Process for preparing boronic and borinic acids. US Patent Application 20020151738. Retrieved from https://patents.justia.com/patent/20020151738 View Source
